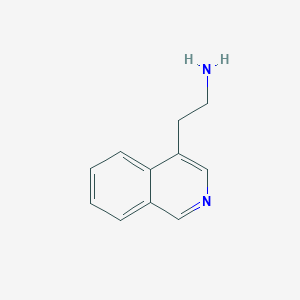

2-(Isoquinolin-4-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

2-isoquinolin-4-ylethanamine |

InChI |

InChI=1S/C11H12N2/c12-6-5-10-8-13-7-9-3-1-2-4-11(9)10/h1-4,7-8H,5-6,12H2 |

InChI Key |

DZXFHIOEPYZLOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CCN |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Isoquinoline Ethanamines

2-(Isoquinolin-4-yl)ethanamine belongs to the broader class of isoquinoline (B145761) derivatives. Structurally, it is characterized by an isoquinoline ring system where an ethanamine (-CH2CH2NH2) group is attached at the 4-position.

The nomenclature "this compound" precisely describes this structure:

Isoquinoline: The core heterocyclic ring system.

-4-yl: Indicates that the substituent is attached to the 4th carbon atom of the isoquinoline ring.

ethanamine: Specifies a two-carbon chain with a terminal amine group. The "2-" indicates that the isoquinoline ring is attached to the second carbon of the ethanamine chain (relative to the amine group).

Isoquinoline itself is a structural isomer of quinoline (B57606), both being benzopyridines composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. atamanchemicals.com The ethanamine side chain introduces a flexible and basic functional group, which can significantly influence the molecule's chemical and biological properties.

Preclinical Biological Activity and Mechanistic Investigations

Receptor Binding and Selectivity Profiling in In Vitro Systems

Specific in vitro data on the receptor binding profile for 2-(Isoquinolin-4-yl)ethanamine is not documented in the reviewed literature. While related isoquinoline (B145761) derivatives have been studied for their affinity to various receptors, this information cannot be extrapolated to the specific compound .

Dopamine (B1211576) Receptor Subtype Affinities (D1, D2, D3)

There is no published data detailing the binding affinities (such as Kᵢ or IC₅₀ values) of this compound for dopamine receptor subtypes D1, D2, or D3. Research on other, more complex isoquinoline derivatives, such as certain tetrahydroisoquinolines, has shown high affinity for D2-like dopamine receptors, highlighting the potential of the general scaffold in targeting the dopaminergic system. However, these findings are specific to the tested analogues and not to this compound itself.

Serotonin (B10506) Receptor (e.g., 5-HT3) Interactions

The interaction of this compound with serotonin receptors, including the 5-HT3 subtype, has not been characterized in available scientific reports. Studies on different isoquinoline alkaloids, such as annonaine and nornuciferine, have identified them as agonists at 5-HT1A receptors, but this is distinct from the target compound.

Prostaglandin (B15479496) Receptor (e.g., CRTH2) Antagonism

No studies were found that investigated the potential for this compound to act as an antagonist at any prostaglandin receptor, including the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).

Adrenoceptor (e.g., α1) Binding Characteristics

The binding characteristics of this compound at α1-adrenoceptors or other adrenoceptor subtypes are not described in the current literature.

Investigation of Other G-Protein Coupled Receptor (GPCR) Interactions

A broad screening profile of this compound against a panel of other G-Protein Coupled Receptors (GPCRs) has not been published. Therefore, its selectivity and potential off-target interactions within this large receptor family remain unknown.

Cellular Mechanisms of Action in Preclinical Models

In addition to direct enzyme inhibition, isoquinoline-based compounds have been studied for their effects on cellular processes, including signaling pathways and cell viability, in various preclinical models.

Modulation of Cellular Signaling Pathways

Isoquinoline alkaloids have been observed to modulate several key cellular signaling pathways. Berbamine, a natural isoquinoline compound, has been shown to influence oncogenic pathways such as JAK/STAT and has been analyzed for its role in activating the TGF/SMAD pathway.

Another derivative, an isoquinoline-5-sulfonic acid compound, has been implicated in pathways related to chondrogenesis through the phosphorylation of SOX9, the regulation of platelet aggregation, and the negative regulation of the Hedgehog (Hh) signaling pathway. The mechanism in the latter case involves the sequestration of PRKACA at the cell membrane, which prevents the phosphorylation and subsequent inhibition of GLI transcription factors.

Effects on Cell Proliferation and Viability (mechanistic studies, not efficacy)

The mechanistic effects of isoquinoline derivatives on cell proliferation have been assessed in preclinical studies. In research involving an isoquinoline sulfonamide, cytotoxicity was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures NAD(P)H-dependent cellular oxidoreductase activity, providing an indication of metabolic activity which is often correlated with cell viability. nih.gov The study assessed the compound's effect on HepG2 and HEK293T cell lines to understand its impact on cellular viability from a mechanistic standpoint. nih.gov

Further investigations into 4-aryl-substituted isoquinoline derivatives have explored their antiproliferative activities against specific cancer cell lines. nih.gov Cell-based mechanism studies revealed that certain compounds can induce G1 cell cycle arrest and apoptosis in a dose-dependent manner, indicating a direct influence on the cellular machinery governing cell division and programmed cell death. nih.gov

Induction of Cellular Processes (e.g., cell cycle arrest, apoptosis)

While specific studies on the ability of this compound to induce cell cycle arrest and apoptosis are not extensively documented in publicly available literature, the broader class of isoquinoline derivatives has demonstrated significant activity in these areas. For instance, certain 2-aryl-3,4-dihydroisoquinolin-2-ium salts have been shown to induce apoptosis in cancer cells in a concentration-dependent manner. nih.gov This apoptotic induction is a key mechanism for the cytotoxic effects of many anticancer agents.

Furthermore, other related heterocyclic compounds, such as novel 3-acyl isoquinolin-1(2H)-one derivatives, have been found to cause cell cycle arrest at the G2 phase and promote apoptosis in breast cancer cell lines. nih.gov The apoptotic pathway induced by these compounds was identified as the mitochondria-mediated intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov Although this data is not specific to this compound, it suggests a potential area of investigation for this compound.

Table 1: Effects of Related Isoquinoline Derivatives on Cellular Processes

| Compound Class | Cellular Process | Key Findings | Reference |

| 2-aryl-3,4-dihydroisoquinolin-2-ium salts | Apoptosis Induction | Induced apoptosis in cancer cells in a concentration-dependent manner. | nih.gov |

| 3-acyl isoquinolin-1(2H)-one derivatives | Cell Cycle Arrest & Apoptosis | Induced G2 phase arrest and mitochondria-mediated intrinsic apoptosis in breast cancer cells. | nih.gov |

Note: This table presents data for related isoquinoline derivatives, as specific data for this compound is not available.

Antimicrobial Mechanisms at the Cellular Level

The antimicrobial potential of quinoline (B57606) and isoquinoline derivatives has been a subject of considerable research. While the precise cellular antimicrobial mechanisms of this compound have not been elucidated, studies on related compounds offer some insights. For example, certain substituted ethyl 2-(quinolin-4-yl)-propanoates have demonstrated potent antimicrobial activity against various microorganisms. nih.govmdpi.com Interestingly, these compounds did not appear to cause membrane damage, suggesting an intracellular target for their antimicrobial action. mdpi.com

Investigations into other antimicrobial polymers have highlighted mechanisms such as cell membrane disruption and potential interactions with bacterial DNA, which can interfere with bacterial division. nih.gov Another study on new 2-alkyl (tetrahydroquinoline-4-yl) formamides pointed towards DNA degradative effects as a possible antimicrobial mechanism. researchgate.net These findings underscore the diverse ways in which quinoline and isoquinoline-based compounds can exert their antimicrobial effects at the cellular level.

Table 2: Proposed Antimicrobial Mechanisms of Related Quinolines

| Compound Class | Proposed Mechanism | Target Organism(s) | Reference |

| Substituted ethyl 2-(quinolin-4-yl)-propanoates | Intracellular Target (Non-membranolytic) | Various bacteria | mdpi.com |

| 2-alkyl (tetrahydroquinoline-4-yl) formamides | DNA Degradation | P. aeruginosa | researchgate.net |

Note: This table presents data for related quinoline and tetrahydroquinoline derivatives, as specific data for this compound is not available.

Pharmacological Characterization in Ex Vivo Assays

Ex vivo assays, such as those using isolated tissues, are invaluable for characterizing the pharmacological effects of a compound on specific physiological systems.

Isolated Tissue Bath Studies (e.g., smooth muscle relaxation)

There is a notable lack of specific data from isolated tissue bath studies for this compound. However, the isoquinoline alkaloid papaverine (B1678415) is a well-known smooth muscle relaxant. This property is shared by other isoquinoline precursors, which have been shown to induce relaxation in smooth muscles. nih.gov The mechanism for this relaxation is thought to be similar to that of papaverine. nih.gov These studies typically utilize isolated tissue preparations, such as guinea-pig ileum or aortic rings, to measure the contractile and relaxant responses to various compounds. nih.govnih.govmdpi.com This established activity within the isoquinoline class suggests that this compound could potentially exhibit similar smooth muscle relaxant properties, though direct experimental evidence is required for confirmation.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Motifs for Biological Activity

The biological profile of 2-(Isoquinolin-4-yl)ethanamine is determined by two primary structural components: the isoquinoline (B145761) core and the ethanamine side chain. Modifications to either of these motifs can significantly alter the compound's interaction with biological targets.

The isoquinoline nucleus is a common scaffold in many pharmacologically active compounds. rsc.orgmdpi.com The position and nature of substituents on this heterocyclic ring system are critical determinants of biological activity. Research on various isoquinoline derivatives highlights that direct functionalization at the C-4 position, as seen in this compound, is a synthetically accessible and significant site for influencing molecular properties. acs.org

SAR studies on related isoquinoline structures reveal several key principles:

C-1 and C-3 Positions: Substitutions at the C-1 and C-3 positions can introduce steric hindrance that may prevent or alter binding to a target. acs.org In some contexts, C-3 substitution on benzo[g]isoquinoline-5,10-diones has been shown to enhance anti-tubercular potency. japsonline.com

C-4 Position: The C-4 position is often crucial for activity. The introduction of various alkyl or even chloro groups at this position can be achieved through modern synthetic methods, allowing for diverse modifications. acs.orgharvard.edu The presence of the ethanamine group at C-4 in the title compound suggests this position is a key vector for interaction.

Aromatic Ring Substituents: Substitutions on the benzo part of the isoquinoline ring (positions C-5, C-6, C-7, and C-8) also play a significant role. For example, the presence of hydroxy, methoxy (B1213986), or methylenedioxy groups can modulate the electronic properties and metabolic stability of the entire molecule. rsc.org

The following table summarizes the observed impact of substitutions at various positions on the isoquinoline core, based on studies of related compounds.

| Position | Type of Substitution | Potential Impact on Activity |

| C-1 | Alkyl, Aryl, Halogen | Can introduce steric hindrance, potentially decreasing activity. acs.org |

| C-3 | Various functional groups | Can be a key site for enhancing potency in specific scaffolds. japsonline.com |

| C-4 | Alkyl, Halogen, Side Chains | A critical position for functionalization and interaction with targets. acs.orgharvard.edu |

| C-5 to C-8 | Methoxy, Fluoro, etc. | Modulates electronic properties, solubility, and metabolic pathways. rsc.orgharvard.edu |

This table is generated based on findings from related isoquinoline derivatives.

The ethanamine side chain at the C-4 position provides a flexible linker to a basic nitrogen atom, a common feature in many neurotransmitter receptor ligands and other bioactive molecules. This side chain is pivotal for establishing key interactions with biological targets.

Key aspects of the ethanamine side chain include:

Basic Nitrogen: The primary amine is typically protonated at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with acidic residues (e.g., aspartic acid, glutamic acid) in a receptor's binding pocket.

Chain Length and Flexibility: The two-carbon (ethanamine) linker provides specific spacing and rotational freedom, allowing the terminal amine to adopt an optimal orientation for binding. Altering this chain length would likely have a profound impact on activity.

N-Substitution: In related classes of compounds, substitution on the amine nitrogen (e.g., changing from a primary amine to secondary or tertiary amines with methyl or cyclopropylmethyl groups) is a classic strategy to modulate activity, efficacy, and selectivity, sometimes converting an agonist into an antagonist. nih.gov

| Side Chain Feature | Potential Role in Biological Activity | Example of Modulation |

| Primary Amine (-NH2) | Forms ionic and hydrogen bonds with target. | N-alkylation (e.g., to -NHCH3) to alter basicity and steric profile. |

| Ethyl Linker (-CH2CH2-) | Provides optimal spacing and flexibility. | Shortening or lengthening the chain to probe binding pocket dimensions. |

This table outlines the hypothetical roles based on general medicinal chemistry principles.

Impact of Stereochemistry on Activity and Selectivity

For molecules that contain chiral centers, stereochemistry is a critical factor that dictates biological activity and selectivity. While this compound itself is achiral, the introduction of substituents on the ethanamine side chain or the isoquinoline core could create stereocenters. In the broader class of complex isoquinoline alkaloids, such as the sarpagine-ajmaline type, the precise three-dimensional arrangement of the molecule is essential for its biological function. nih.gov The synthesis of specific stereoisomers (e.g., 19-E vs. 19-Z isomers) is a key challenge and objective in developing selective agents, demonstrating that different enantiomers or diastereomers can have vastly different potencies and even different pharmacological effects. nih.gov

Development of Pharmacophore Models for Target Interactions

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For isoquinoline derivatives, these models are developed to understand how ligands bind to their targets and to guide the design of new compounds. Based on 3D-QSAR studies of related quinone-containing isoquinolines, a general pharmacophore model would likely include: nih.gov

An Aromatic Ring Feature: Representing the isoquinoline core, which engages in hydrophobic and π-π stacking interactions.

A Hydrogen Bond Acceptor/Donor: The nitrogen atom within the isoquinoline ring can act as a hydrogen bond acceptor, while the amine on the side chain can act as a hydrogen bond donor.

A Positive Ionizable Feature: Corresponding to the protonated ethanamine side chain, crucial for electrostatic interactions.

QSAR Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. frontiersin.org QSAR models are powerful tools for predicting the activity of unsynthesized compounds and for optimizing lead structures. japsonline.comresearchgate.net For isoquinoline derivatives, QSAR studies have successfully created predictive models for various activities, including anticancer and enzyme inhibition. japsonline.commdpi.com

The general workflow involves:

Assembling a dataset of related compounds with measured biological activity.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods to build a mathematical model that links the descriptors to activity.

Validating the model to ensure its predictive power. researchgate.netpensoft.net

The foundation of any QSAR model is the numerical representation of molecular structure through descriptors. nih.gov These descriptors quantify various aspects of a molecule's properties.

| Descriptor Class | Examples | Information Encoded |

| Constitutional (2D) | Molecular Weight, Atom Counts, logP | Size, composition, and lipophilicity of the molecule. frontiersin.org |

| Topological (2D) | Connectivity Indices | Describes the branching and connectivity of the molecular graph. japsonline.com |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to the size and shape of the molecule in 3D space. researchgate.netpensoft.net |

| Electronic (3D) | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Quantifies the electronic distribution, polarizability, and reactivity. pensoft.net |

| Quantum-Chemical | FPSA-2 (Fractional Polar Surface Area), MoRSE (Molecule Representation of Structures based on Electron diffraction) | Advanced descriptors capturing detailed electronic and 3D structural information. japsonline.comfrontiersin.org |

This table presents common molecular descriptors used in QSAR studies of heterocyclic compounds.

By analyzing which descriptors are most influential in the QSAR equation, researchers can gain insight into the physicochemical properties that are most important for the desired biological activity. For instance, a model might reveal that lower molecular volume and higher hydrophilicity enhance the antioxidant activity of a particular class of thiazole (B1198619) derivatives, providing clear guidance for future synthesis. researchgate.netpensoft.net

Correlation with Biological Activity Data

Detailed quantitative structure-activity relationship (QSAR) and structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively available in the public domain. The existing body of research tends to investigate broader classes of isoquinoline derivatives, often with more complex substitution patterns. However, by examining studies on related isoquinoline-containing scaffolds, general principles regarding the correlation between their chemical structures and biological activities can be inferred.

Research into various isoquinoline derivatives has revealed that the isoquinoline nucleus serves as a critical pharmacophore for a range of biological targets. For instance, studies on pyrimido-isoquinolin-quinones have demonstrated their potential as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In these studies, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate the structural requirements for enhanced antibacterial activity. These models have highlighted the importance of steric and electronic properties, as well as hydrogen-bond acceptor capabilities, in determining the potency of the compounds.

Similarly, QSAR studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors have underscored the utility of molecular descriptors in predicting biological activity. These models use numerical representations of molecular structures to establish a relationship with their biological function, aiding in the design of more effective agents to combat multidrug resistance in cancer.

Furthermore, investigations into 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as inhibitors of aldo-keto reductase 1C3 (AKR1C3), a target in castration-resistant prostate cancer, have utilized QSAR models to optimize lead compounds. These studies reveal how specific substitutions on the isoquinoline ring system can significantly influence inhibitory activity.

While direct data for this compound is scarce, the broader research on isoquinoline analogs suggests that modifications to the ethylamine (B1201723) side chain, as well as substitutions on the isoquinoline ring, would likely have a profound impact on the compound's biological profile. The basic nitrogen of the ethylamine could be crucial for forming salt bridges or hydrogen bonds with biological targets, while the aromatic isoquinoline core could engage in π-stacking or hydrophobic interactions.

The following table provides an illustrative example of how SAR data for a hypothetical series of this compound analogs might be presented, based on the principles gleaned from studies on related isoquinoline derivatives.

| Compound ID | R1 | R2 | Biological Target | Activity (IC₅₀, µM) |

| 1a | H | H | Target X | 10.5 |

| 1b | CH₃ | H | Target X | 5.2 |

| 1c | H | OCH₃ | Target X | 8.1 |

| 1d | CH₃ | OCH₃ | Target X | 2.3 |

| 2a | H | H | Target Y | > 50 |

| 2b | Cl | H | Target Y | 15.7 |

| 2c | H | NO₂ | Target Y | 22.4 |

| 2d | Cl | NO₂ | Target Y | 9.8 |

Table 1: Hypothetical Structure-Activity Relationship Data for Analogs of this compound. This table illustrates how modifications to substituents (R1 and R2) on the isoquinoline ring could influence the biological activity against different targets (Target X and Target Y).

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand and its target protein.

Prediction of Binding Modes and Conformations

No specific studies detailing the predicted binding modes and conformations of 2-(Isoquinolin-4-yl)ethanamine with any biological target were identified. Such a study would typically involve docking the compound into the active site of a specific protein to determine the most likely three-dimensional arrangement and orientation it adopts upon binding.

Assessment of Binding Affinities and Interactions

There is no available research that assesses the binding affinities, such as docking scores or predicted inhibition constants (Ki), of this compound with specific molecular targets. These assessments would quantify the strength of the interaction and typically involve scoring functions that calculate the free energy of binding.

Identification of Key Residues in the Binding Site

Without docking studies, the key amino acid residues that would be involved in the binding of this compound to a protein target have not been identified. This type of analysis would pinpoint specific hydrogen bonds, hydrophobic interactions, or other non-covalent bonds that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Receptor Flexibility and Ligand Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. No MD simulation studies for this compound were found in the reviewed literature. Such simulations would be valuable for understanding the stability of the ligand in the binding pocket and the dynamic behavior of the receptor upon ligand binding.

Virtual Screening and In Silico Ligand Discovery

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. There is no evidence of this compound being identified as a hit from a virtual screening campaign or used as a query molecule for ligand-based virtual screening in published studies.

Homology Modeling and Protein Structure Prediction for Novel Targets

Homology modeling is a technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its structure has not been determined experimentally. In the context of this compound, this would be relevant if the compound was being studied against a novel protein target for which no experimental structure exists. However, no studies have been published that utilize homology modeling in conjunction with an investigation of this compound.

Analytical and Purification Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the separation and quantification of 2-(Isoquinolin-4-yl)ethanamine from reaction mixtures, as well as for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of non-volatile compounds like this compound. These techniques offer high resolution and sensitivity for both qualitative and quantitative analysis.

In a typical setup, a C18 reversed-phase column is employed, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of the target compound from any impurities or starting materials. Detection is usually performed using a UV detector, set at a wavelength where the isoquinoline (B145761) ring system shows strong absorbance.

For instance, a generic HPLC method for analyzing similar amine compounds might involve a C18 column with dimensions of 4.6 x 150 mm and a particle size of 5 µm. The mobile phase could be a gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (Solvent B). The flow rate would typically be around 1.0 mL/min. UHPLC systems, utilizing columns with smaller particle sizes (e.g., sub-2 µm), can offer faster analysis times and improved resolution.

A vendor of this compound provides documentation showing the use of UPLC for purity analysis, indicating its relevance in quality control. bldpharm.com The development of sensitive HPLC methods with fluorescence detection after derivatization is a common strategy for the determination of amines in various samples, highlighting the versatility of this technique.

Gas Chromatography (GC)

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point, GC analysis can be performed, often after derivatization to increase its volatility and thermal stability. researchgate.net

A common approach for analyzing amines by GC is to use a capillary column coated with a polar stationary phase. Flame Ionization Detection (FID) is a widely used detection method due to its high sensitivity to organic compounds. For a generic GC-FID method for volatile amines, a column such as a DB-624 or equivalent, with dimensions of 30 m x 0.32 mm and a film thickness of 1.8 µm, might be used. researchgate.net The carrier gas is typically helium or nitrogen. The oven temperature program would be optimized to ensure good separation of the analyte from other volatile components in the sample.

Analysis of primary and secondary aliphatic amines in various matrices has been successfully achieved using GC-mass spectrometry after derivatization with reagents like 2,4-dinitrofluorobenzene or benzenesulfonyl chloride. researchgate.net This approach could be adapted for this compound to enhance its detectability and chromatographic performance. The National Institute of Standards and Technology (NIST) provides GC data for the parent compound, isoquinoline, which can serve as a reference point for developing methods for its derivatives. nist.gov

Preparative Chromatography for Purification

For obtaining highly pure samples of this compound for research purposes, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and collect larger quantities of a specific compound.

The principles of separation are the same as in analytical HPLC, typically involving a reversed-phase C18 column. However, preparative columns are much larger in diameter and length to accommodate higher sample loads. The mobile phase composition and gradient profile are optimized at the analytical scale first and then transferred to the preparative system. Fractions are collected as the purified compound elutes from the column, and the purity of these fractions is subsequently verified by analytical HPLC. ChemicalBook provides 1H NMR data for isoquinoline N-oxide, a related compound, suggesting that purification is a standard procedure for obtaining reliable analytical data. chemicalbook.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to obtain detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline ring, as well as signals for the two methylene (B1212753) groups of the ethanamine side chain. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 7.5-9.0 ppm), while the methylene protons would be found in the more upfield region. The integration of the signals would correspond to the number of protons of each type. Spin-spin coupling between adjacent protons would lead to splitting of the signals, providing further structural information. For example, the methylene group adjacent to the amino group would likely appear as a triplet, coupled to the protons of the other methylene group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The aromatic carbons of the isoquinoline ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethanamine side chain. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups. Predicted ¹³C NMR data for similar structures can be found in public databases. np-mrd.org

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals.

COSY spectra show correlations between coupled protons, helping to identify adjacent protons in the structure.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of different parts of the molecule, such as the attachment of the ethanamine side chain to the isoquinoline ring.

Detailed NMR studies on related isoquinoline derivatives have been published, providing a basis for the interpretation of the spectra of this compound. amazonaws.comresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted values for similar structures and is for illustrative purposes.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~8.9 | s |

| H-3 | ~8.2 | s |

| H-5, H-8 | ~7.9-8.1 | m |

| H-6, H-7 | ~7.6-7.8 | m |

| -CH₂- (adjacent to ring) | ~3.3 | t |

| -CH₂- (adjacent to NH₂) | ~3.1 | t |

| -NH₂ | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted values for similar structures and is for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~152 |

| C-3 | ~142 |

| C-4 | ~135 |

| C-4a | ~129 |

| C-5 | ~128 |

| C-6 | ~127 |

| C-7 | ~126 |

| C-8 | ~130 |

| C-8a | ~136 |

| -CH₂- (adjacent to ring) | ~35 |

| -CH₂- (adjacent to NH₂) | ~41 |

Mass Spectrometry (MS and MS/MS) for Structural Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to elucidate its structure through fragmentation analysis.

MS: In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound (172.23 g/mol ). bldpharm.comnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition.

MS/MS: Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion) which is then fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. For this compound, characteristic fragmentation pathways would involve cleavage of the ethanamine side chain. For example, the loss of the aminoethyl group or cleavage of the C-C bond in the side chain would produce specific fragment ions. This technique is also highly valuable for identifying and characterizing impurities, even at very low levels. The development of MS/MS databases for isoquinoline alkaloids aids in the dereplication and identification of these compounds in complex mixtures. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be unique, acting as a molecular fingerprint. Specific absorption bands in the spectrum correspond to the vibrational frequencies of different bonds within the molecule.

Key expected absorption bands for this compound would include:

N-H Stretching: Primary amines typically exhibit two bands in the region of 3500-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of hydrogen bonding can broaden these peaks. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations from the isoquinoline ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylamine (B1201723) side chain would be observed just below 3000 cm⁻¹. masterorganicchemistry.com

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the isoquinoline ring system would produce characteristic peaks in the 1650-1450 cm⁻¹ region.

N-H Bending: The bending vibration of the primary amine group is expected in the range of 1650-1580 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration of the aliphatic carbon-nitrogen bond would likely be found in the 1220-1020 cm⁻¹ range. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations that are unique to the molecule, further aiding in its identification. docbrown.info

UV-Visible Spectroscopy for Quantification and Characterization

UV-Visible spectroscopy is a valuable tool for the quantitative analysis and characterization of compounds containing chromophores. The isoquinoline ring system in this compound is a strong chromophore, meaning it absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for both identification and quantification.

Fluorimetry for Sensitive Detection

Fluorimetry, or fluorescence spectroscopy, is an exceptionally sensitive technique for detecting compounds that fluoresce. Many aromatic compounds, including some isoquinoline derivatives, exhibit fluorescence. This method involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength.

The fluorescence properties of this compound would depend on its specific molecular structure and the surrounding environment. If the compound is fluorescent, this technique can offer significantly lower detection limits compared to UV-Visible spectroscopy, making it ideal for trace analysis. The development of a fluorimetric assay would involve determining the optimal excitation and emission wavelengths and assessing factors that can enhance or quench the fluorescence signal.

Advanced Impurity Profiling Techniques

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of drug substances. biomedres.usresearchgate.net For a research compound like this compound, identifying and quantifying impurities is essential for understanding its true biological activity. Advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of impurity profiling. biomedres.us It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. biomedres.us Different HPLC methods, such as reversed-phase or normal-phase, can be developed and optimized for the specific compound and its potential impurities.

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for impurity identification. biomedres.usijprajournal.com LC separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) information for each component, enabling the determination of their molecular weights and fragmentation patterns. This information is crucial for elucidating the structures of unknown impurities. biomedres.us Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized if the impurities are volatile or can be derivatized to become volatile. ijprajournal.com

Table 1: Common Analytical Techniques for Impurity Profiling

| Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. biomedres.us | Quantifying known impurities and separating unknown ones. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of MS. biomedres.us | Identifying unknown impurities by providing molecular weight and structural information. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. ijprajournal.com | Analysis of volatile impurities or those that can be made volatile through derivatization. |

| High-Performance Thin-Layer Chromatography (HPTLC) | A planar chromatographic technique with high separation efficiency. ijprajournal.com | Rapid screening for impurities and degradation products. |

Bioanalytical Method Development for In Vitro and Ex Vivo Studies

To study the behavior of this compound in biological systems, robust bioanalytical methods must be developed and validated. nih.govich.org These methods are essential for accurately measuring the concentration of the compound in various biological matrices, such as cell lysates or tissue homogenates.

The development of a bioanalytical method typically involves several stages, starting with sample preparation and culminating in method validation. ich.orgnii.ac.jp The choice of analytical technique is often driven by the required sensitivity and selectivity, with LC-MS/MS being a common choice for its ability to provide high sensitivity and specificity in complex biological samples. nii.ac.jp

Biological samples are complex mixtures containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis. nih.govxjtu.edu.cn Therefore, sample preparation is a critical step to extract the analyte of interest and remove interfering substances. nih.govgcms.cz Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to precipitate proteins. gcms.cz

Liquid-Liquid Extraction (LLE): The analyte is partitioned between two immiscible liquid phases to separate it from matrix components. medipharmsai.com

Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent, while interfering components are washed away. The analyte is then eluted with a suitable solvent. gcms.czmedipharmsai.com

The matrix effect is a significant challenge in bioanalysis, where components of the biological matrix can enhance or suppress the analyte signal, leading to inaccurate quantification. nih.govmedipharmsai.com Careful selection and optimization of the sample preparation method are crucial to minimize matrix effects. medipharmsai.comnih.gov

Once a bioanalytical method is developed, it must be validated to ensure its reliability and reproducibility. gmp-compliance.orgnih.gov Key validation parameters, as outlined by regulatory bodies, include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.orgeuropa.eu This is typically assessed by analyzing at least six different blank matrix sources for interference. europa.eu

Sensitivity: The lowest concentration of the analyte that can be reliably measured, defined by the Lower Limit of Quantification (LLOQ). nih.gov The response at the LLOQ should be at least five times the response of a blank sample.

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as a percentage of the nominal value and should be within ±15% (±20% at the LLOQ). gmp-compliance.org

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is expressed as the coefficient of variation (CV) and should not exceed 15% (20% at the LLOQ). gmp-compliance.org

Calibration Curve: A plot of the response versus the concentration of the analyte in the calibration standards. The curve should be well-defined over the expected concentration range. gmp-compliance.org

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).

Table 2: Key Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (Typical) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. europa.eu |

| Accuracy | Mean value within ±15% of the nominal concentration (±20% at LLOQ). gmp-compliance.org |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). gmp-compliance.org |

| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response. |

| Carry-over | Should not be greater than 20% of the LLOQ and 5% for the internal standard. europa.eu |

Applications in Chemical Biology and Medicinal Chemistry Research As Probes and Tools

Development of 2-(Isoquinolin-4-yl)ethanamine as Chemical Probes

The structural framework of this compound is well-suited for the development of chemical probes. These specialized molecules are designed to interact with and report on biological targets, providing critical information about their function and behavior.

Derivatives of the this compound scaffold are instrumental in studying receptor biology. By systematically altering the molecule's structure, researchers can create a suite of probes to map the binding pockets of receptors and understand the forces that govern ligand recognition. For example, modifying the ethylamine (B1201723) side chain with different substituents can dramatically alter a compound's affinity and selectivity for specific receptor subtypes.

A study on dopamine (B1211576) D-1 and D-2 receptor affinities utilized derivatives of a related compound, 2-(4-fluoro-3-hydroxyphenyl)ethylamine, to probe receptor binding. nih.gov The parent amine showed nearly equal affinity for both D-1 and D-2 receptors. nih.gov However, the addition of N-alkyl groups, such as ethyl and n-propyl, decreased affinity for the D-1 receptor while significantly boosting affinity for the D-2 receptor. nih.gov This highlights how subtle chemical modifications on an ethylamine-containing scaffold can be used to fine-tune receptor selectivity, a key goal in developing targeted chemical probes. nih.gov

This approach allows for the determination of key ligand-binding parameters, such as the inhibition constant (Kᵢ), which quantifies the probe's binding affinity. Such studies are crucial for building structure-activity relationship (SAR) models that guide the development of more effective and selective drugs.

The this compound scaffold can be incorporated into molecules designed to investigate enzyme function. The ethylamine portion of the molecule can be modified to create inhibitors or substrates that interact with an enzyme's active site. The isoquinoline (B145761) ring itself can provide crucial binding interactions, anchoring the probe within the active site and enhancing its specificity. These probes are used to identify key amino acid residues involved in catalysis and to screen for new enzyme inhibitors.

Quinoline (B57606) and its isomer, isoquinoline, are privileged structures in the development of fluorescent probes for biological imaging. crimsonpublishers.com Their inherent photophysical properties can be harnessed to create molecules that light up specific cellular components or report on biological events. crimsonpublishers.comresearchgate.net Bioimaging has become a vital non-invasive technique for diagnosing diseases and understanding cellular processes at the molecular level. crimsonpublishers.com

The general strategy involves creating probes where a change in the cellular environment or an interaction with a target analyte triggers a change in fluorescence. rsc.org Quinoline-based probes, for instance, have been developed to detect and image Aβ aggregates in Alzheimer's disease and to measure viscosity changes within subcellular organelles like lysosomes and mitochondria. researchgate.netnih.gov These probes often work on principles like intramolecular charge transfer (ICT) or chelation-enhanced fluorescence (CHEF), where binding to a target alters the electronic properties of the fluorophore, turning the signal "on" or "off". crimsonpublishers.com

The this compound scaffold is an ideal candidate for such applications. The ethylamine group provides a convenient handle for attaching targeting moieties or for creating a reactive site that responds to a specific analyte, while the isoquinoline core acts as the fluorophore. This modular design allows for the rational development of probes for a wide array of biological imaging applications. researchgate.net

Use as a Scaffold for Rational Drug Design

The this compound structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, making them excellent starting points for drug discovery programs.

In the quest for new medicines, drug discovery often begins with identifying a "lead compound"—a molecule that shows promising activity against a biological target. The this compound scaffold is frequently found in compound libraries screened for this purpose.

Once a lead is identified, it undergoes an optimization campaign. Medicinal chemists synthesize numerous analogues of the lead compound, making small, deliberate changes to its structure to improve its properties. This process aims to enhance potency, increase selectivity for the target, and improve pharmacokinetic characteristics (how the drug is absorbed, distributed, metabolized, and excreted). For example, derivatives of a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, an analogue of isoquinoline, were developed to create highly potent and selective inhibitors of activin receptor-like kinase 2 (ALK2), a target in signaling pathways.

A key strategy in lead optimization is the use of bioisosteres. A bioisostere is a group of atoms or a functional group that can be used to replace another in a molecule without losing the desired biological activity. cambridgemedchemconsulting.com This technique is used to fine-tune a drug candidate's properties, such as improving its metabolic stability or altering its side effect profile. cambridgemedchemconsulting.com

The this compound scaffold offers several opportunities for bioisosteric replacement. The isoquinoline ring, for example, could be swapped for other bicyclic or heterocyclic systems to explore new binding interactions or improve properties like solubility. The ethylamine side chain can also be modified.

Common bioisosteric replacements that could be applied to this scaffold include:

Ring Bioisosteres : Replacing the phenyl part of the isoquinoline with a pyridine (B92270) or thiophene (B33073) ring. cambridgemedchemconsulting.com

Side Chain Bioisosteres : Replacing a carbon atom in the ethylamine chain with an oxygen or sulfur atom. cambridgemedchemconsulting.com

Functional Group Bioisosteres : Swapping functional groups on the ring, for example, replacing a hydroxyl group with a fluorine atom or a methoxy (B1213986) group. cambridgemedchemconsulting.com

A prominent example of bioisosterism is the replacement of a hydrogen atom with deuterium (B1214612) to slow down metabolic degradation, a technique known as the "kinetic isotope effect". cambridgemedchemconsulting.com Another strategy involves replacing amides with heterocyclic rings like triazoles or oxadiazoles (B1248032) to enhance metabolic stability. drughunter.com These context-dependent replacements are a cornerstone of modern drug design, allowing chemists to rationally design molecules with superior therapeutic potential. drughunter.com

Contribution to Understanding Fundamental Biological Processes

The specific chemical compound This compound represents a foundational structure within a broader class of isoquinoline-based molecules that have been instrumental as research tools in chemical biology and medicinal chemistry. While direct and extensive research singling out this compound as a molecular probe is not widely documented in publicly available literature, its core structure is a key component of more complex molecules designed to investigate and modulate fundamental biological pathways. The utility of this structural motif is most evident in the study of enzyme inhibition and receptor interaction, particularly concerning neurotransmitter systems and cancer-related pathways.

Research into derivatives built upon the isoquinoline framework has provided significant insights into disease mechanisms and has helped to delineate the structural requirements for potent and selective biological activity. These studies, by extension, highlight the potential roles that simpler building blocks like this compound could play as scaffolds or as starting points for the development of more sophisticated molecular probes.

Probing Enzyme Activity: IDO1/TDO and Monoamine Oxidase (MAO)

The isoquinoline scaffold is a recognized pharmacophore in the design of enzyme inhibitors. Recent research has focused on its incorporation into molecules targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are crucial regulators of the kynurenine (B1673888) pathway of tryptophan metabolism and are implicated in creating an immunosuppressive environment that allows tumors to evade the immune system.

A 2024 study detailed the development of novel isoquinoline derivatives as dual inhibitors of IDO1 and TDO for cancer immunotherapy. Although this study did not test this compound itself, it established that the isoquinoline core is a viable anchor for creating potent inhibitors. The research led to the identification of compound 43b , which demonstrated significant inhibitory activity against both enzymes. The findings from such studies help to understand the binding modes and structure-activity relationships (SAR) that govern the inhibition of these critical enzymes, providing a roadmap for designing future probes.

| Compound | Target Enzyme | IC₅₀ (μM) | Reference |

| 43b | IDO1 | 0.31 | |

| 43b | TDO | 0.08 | |

| This table displays the half-maximal inhibitory concentration (IC₅₀) of a potent isoquinoline derivative against two key enzymes in cancer immunotherapy research. |

Similarly, the isoquinoline nucleus is a feature in compounds designed to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are critical for the metabolism of neurotransmitters like serotonin (B10506), dopamine, and norepinephrine. Research on benzothiazole-isoquinoline derivatives has identified compounds with significant inhibitory potency against MAO-B, a target for treating neurodegenerative diseases. For instance, compound 4g from one such study showed notable MAO-B inhibition. These investigations into the SAR of isoquinoline-based MAO inhibitors are fundamental to understanding the molecular interactions that govern the function of these key neurological enzymes.

| Compound | Target Enzyme | IC₅₀ (μM) | % Inhibition | Reference |

| 4g | MAO-B | 12.12 ± 3.47 | 51.39% | |

| 4i | MAO-B | 16.49 ± 3.59 | 61.17% | |

| This table shows the inhibitory activity of selected benzothiazole-isoquinoline derivatives against Monoamine Oxidase B (MAO-B). |

By serving as a structural template, the this compound framework contributes to the broader effort to map the active sites of these enzymes and understand their mechanisms of action, which are fundamental biological processes with significant therapeutic implications.

Future Research Directions and Emerging Trends

Design and Synthesis of Next-Generation 2-(Isoquinolin-4-yl)ethanamine Derivatives

The quest for more potent and selective derivatives of this compound is leading researchers to explore novel chemical architectures and synthetic methodologies.

Focus on Novel Scaffolds and Hybrid Molecules

A promising strategy in drug discovery is the creation of hybrid molecules, which combine the pharmacophoric features of this compound with other biologically active scaffolds. This approach aims to develop compounds with dual or synergistic modes of action. For instance, the isoquinoline (B145761) core can be integrated with other heterocyclic systems known for their therapeutic potential, such as quinolones or triazoles. researchgate.netmdpi.comresearchgate.net The synthesis of such hybrids often involves multi-step reactions, beginning with the functionalization of the isoquinoline or quinoline (B57606) ring, followed by coupling with the desired molecular fragment. researchgate.nethumanjournals.com

Molecular hybridization has proven to be an effective tool for generating new synthetic molecules for treating various diseases. mdpi.com By covalently combining two or more pharmacophore fragments, these new hybrids can offer advantages over the parent compounds. mdpi.com For example, quinoline-based compounds have been synthesized and evaluated for their potential as anti-COVID-19 drug candidates by targeting key viral proteins. researchgate.net

| Hybrid Moiety | Synthetic Approach | Potential Therapeutic Target |

| Quinoline | Vilsmeier–Haack reaction, ortho-nucleophilic substitution, and nucleophilic addition. researchgate.net | Viral Proteins (e.g., SARS-CoV-2) researchgate.net |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net | Retroviruses researchgate.net |

| Naphthoquinone | Multi-step synthesis involving coupling of pharmacophores. mdpi.com | Cancer Cells (e.g., Topoisomerase II) mdpi.com |

Integration of Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecule libraries. nih.govnih.gov This approach is instrumental in exploring the chemical space around the this compound scaffold to identify novel compounds with unique biological activities. nih.govnih.gov DOS strategies often employ common starting materials and a limited number of synthetic steps to produce a wide array of molecular skeletons. nih.gov

One such approach involves the use of multi-component reactions, where three or more reactants combine in a single step to form a complex product. acs.org For example, a one-pot, three-component reaction has been developed to synthesize novel spiropyrrolo[1,2-a]isoquinoline-oxindole skeletons. acs.org This method has been shown to be highly efficient and diastereoselective. acs.org The application of DOS to natural products is also a valuable strategy, as it accelerates the identification of novel compounds starting from biologically relevant molecules. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govafricansciencegroup.com These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel molecules, thereby reducing the time and cost of drug development. nih.govafricansciencegroup.com

In the context of this compound, AI and ML algorithms can be employed to:

Design novel derivatives: Generative models can propose new molecular structures with desired properties. springernature.com

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potency of new derivatives against specific biological targets. africansciencegroup.com

Optimize pharmacokinetic properties: AI models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to design compounds with better drug-like characteristics. nih.gov

Deep neural networks (DNNs), a type of machine learning, have been used to predict the activity of small molecules against various targets and to forecast a compound's toxicity. researchgate.net While AI holds immense promise, challenges such as data quality and model interpretability need to be addressed for its successful implementation in drug discovery. nih.gov

Expanding the Scope of Biological Targets for Investigation

While the initial focus of research on this compound and its analogs may have been on a specific set of biological targets, there is a growing interest in exploring their potential to modulate other pathways and proteins implicated in disease. Isoquinoline alkaloids, as a class, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov

This suggests that derivatives of this compound could interact with a variety of biological targets. Future research will likely involve screening these compounds against a wider panel of enzymes, receptors, and ion channels to uncover new therapeutic applications. researchgate.netnih.gov For example, isoquinoline derivatives have been investigated for their potential as anticancer agents that act through mechanisms such as inducing apoptosis, inhibiting tubulin polymerization, and arresting the cell cycle. researchgate.net Furthermore, the binding of isoquinoline alkaloids to functional proteins like serum albumins and hemoglobin is an area of active investigation to understand their transport and bioavailability. nih.gov

| Potential Biological Target Class | Examples of Activities |

| Enzymes | Kinase inhibition, Acetylcholinesterase inhibition nih.govresearchoutreach.org |

| DNA/RNA | Intercalation, Groove binding nih.gov |

| Receptors | Opioid, Adrenergic nih.gov |

| Ion Channels | Calcium, Potassium mdpi.com |

Development of Advanced Analytical Techniques for Complex Biological Matrices

The accurate quantification of this compound and its metabolites in complex biological matrices such as blood, urine, and tissue is crucial for pharmacokinetic and pharmacodynamic studies. The complexity of these samples presents significant analytical challenges due to the presence of numerous endogenous substances that can interfere with detection.

Advanced analytical techniques are being developed and refined to overcome these challenges. These methods aim to achieve high sensitivity, specificity, and throughput.

Key Analytical Techniques:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for separating the analyte from interfering matrix components. cdc.gov

Mass Spectrometry (MS): When coupled with chromatography (LC-MS, GC-MS), MS provides highly sensitive and specific detection and quantification of the target compounds. cdc.gov High-resolution mass spectrometry (HRMS) offers even greater accuracy and the ability to identify unknown metabolites.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural elucidation of novel derivatives and their metabolites. mdpi.com

Sample Preparation: Advanced sample preparation techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are essential for removing matrix interferences and concentrating the analyte before analysis.

Collaborative Academic and Industry Research Initiatives

The successful translation of promising research findings from the laboratory to the clinic often requires the combined expertise and resources of both academia and industry. drugbank.comacs.org Collaborative initiatives between academic research groups and pharmaceutical companies are becoming increasingly important in the field of drug discovery. drugbank.comacs.org

These partnerships can take various forms, from industry-sponsored academic research to more integrated collaborations where scientists from both sectors work together on specific projects. acs.org Such collaborations can accelerate the drug development process by bridging the gap between basic research and clinical application. drugbank.com For instance, academic institutions often excel in fundamental research and target identification, while pharmaceutical companies have the resources and expertise for large-scale screening, lead optimization, and clinical trials. nih.govnih.gov

The development of next-generation this compound derivatives would greatly benefit from such synergistic relationships, which can facilitate access to specialized technologies, compound libraries, and funding. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.